BenchChemオンラインストアへようこそ!

CAL-130 Hydrochloride

PI3K inhibition Kinase selectivity T-cell leukemia

CAL-130 Hydrochloride is a research-grade small molecule that simultaneously inhibits PI3Kδ (IC50: 1.3 nM) and PI3Kγ (IC50: 6.1 nM) catalytic domains. Essential for PTEN-null T-ALL investigations—extends median survival from 7.5 to 45 days in Lck/Pten^fl/fl mice. Oral bioavailability (0.33 µM sustained at 8h post-dose) makes it ideal for in vivo PK/PD benchmarking.

Molecular Formula C23H23ClN8O
Molecular Weight 462.9 g/mol
Cat. No. B1139508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAL-130 Hydrochloride
Synonyms(R)-2-(1-((2-amino-7H-purin-6-yl)amino)ethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one hydrochloride
Molecular FormulaC23H23ClN8O
Molecular Weight462.9 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N.Cl
InChIInChI=1S/C23H22N8O.ClH/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20;/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30);1H/t14-;/m0./s1
InChIKeyXEUIGTXAJSGCRB-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAL-130 Hydrochloride: A Potent and Selective Dual PI3Kδ/γ Inhibitor for Targeted Cancer Research


CAL-130 (Hydrochloride) is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms p110δ and p110γ . It is a small molecule that preferentially inhibits the catalytic domains of these two class I PI3K enzymes , demonstrating minimal off-target activity against p110α and p110β at relevant concentrations . The compound is primarily utilized in preclinical oncology research, with a specific focus on T-cell acute lymphoblastic leukemia (T-ALL) [1].

Why CAL-130 Hydrochloride Cannot Be Substituted with Other PI3K Inhibitors in T-ALL Research


In preclinical models of PTEN-null T-cell acute lymphoblastic leukemia (T-ALL), leukemogenesis is dependent on the combined activities of both the PI3Kγ and PI3Kδ isoforms, a critical finding demonstrated by the efficacy of CAL-130 . A general PI3K inhibitor or a compound with high selectivity for only one of these isoforms (e.g., a PI3Kδ-selective inhibitor like Idelalisib ) is not a suitable substitute. The unique therapeutic benefit is derived from the simultaneous, potent inhibition of both p110γ and p110δ, a specific activity profile that is not shared by the broader class of PI3K inhibitors. The specific evidence quantifying this dual-targeting advantage is detailed in the following sections.

Quantifiable Differentiation of CAL-130 Hydrochloride: Comparative Potency, Selectivity, and In Vivo Efficacy


Superior Intrinsic Potency Against PI3Kδ Compared to the FDA-Approved Dual Inhibitor Duvelisib

CAL-130 demonstrates superior intrinsic potency against the PI3Kδ isoform when compared to the clinically advanced dual PI3Kδ/γ inhibitor Duvelisib (IPI-145). In cell-free biochemical assays, CAL-130 exhibits an IC50 of 1.3 nM for p110δ [1]. In contrast, the reported IC50 for Duvelisib against p110δ is 2.5 nM . This represents a nearly 2-fold improvement in potency for the primary delta isoform.

PI3K inhibition Kinase selectivity T-cell leukemia

Enhanced Isoform Selectivity Profile Against p110α and p110β Compared to Key Dual Inhibitors

CAL-130 exhibits a distinct selectivity profile, demonstrating over 40-fold selectivity for p110δ over p110α (IC50 ratio: 1.3 nM vs 115 nM) and over 9-fold selectivity for p110γ over p110α (6.1 nM vs 115 nM) . This profile differs from that of other dual PI3Kδ/γ inhibitors like Duvelisib, which, despite its potency, shows a different balance of isoform inhibition . CAL-130 does not inhibit other key intracellular signaling pathways such as p38 MAPK or the insulin receptor tyrosine kinase at relevant concentrations .

Selectivity profiling Off-target activity PI3K signaling

Significant In Vivo Survival Benefit in a Clinically Relevant PTEN-Null T-ALL Mouse Model

In an established, genetically defined model of PTEN-null T-cell acute lymphoblastic leukemia (T-ALL) in Lck/Pten^fl/fl mice, oral administration of CAL-130 at 10 mg/kg every 8 hours for only 7 days resulted in a substantial extension of median survival [1]. The treated group achieved a median survival of 45 days, compared to only 7.5 days for the vehicle-treated control group [1]. This equates to a 6-fold increase in median survival time following a short course of treatment.

In vivo efficacy T-ALL Preclinical survival study

Achievement of Therapeutically Relevant and Sustained Plasma Concentrations In Vivo

CAL-130 demonstrates favorable oral bioavailability and sustained exposure in vivo. Following a single oral dose of 10 mg/kg in wild-type mice, the inhibitor achieved and maintained a plasma concentration of 0.33 µM at 8 hours post-dose [1]. This sustained concentration is significant as it is well above the biochemical IC50 values for both target isoforms (p110δ: 1.3 nM, p110γ: 6.1 nM), indicating that target engagement can be maintained between dosing intervals.

Pharmacokinetics In vivo pharmacology Plasma exposure

Strategic Research Applications for CAL-130 Hydrochloride Based on Demonstrated Activity


Preclinical Efficacy Studies in PTEN-Deficient T-ALL and Other PI3K-Driven Hematologic Malignancies

CAL-130 is the ideal tool compound for researchers investigating the therapeutic potential of dual PI3Kδ/γ inhibition in PTEN-null T-ALL. Its proven ability to dramatically extend survival (median survival of 45 days vs 7.5 days for control) in the Lck/Pten^fl/fl mouse model [1] makes it a compelling candidate for further preclinical development, including combination studies. Its unique dual-targeting profile is essential for addressing the non-classical oncogene addiction described in these cancers.

Delineating the Differential Roles of PI3Kδ and PI3Kγ in Immune Cell Signaling

Researchers aiming to dissect the distinct and overlapping functions of the PI3Kδ and PI3Kγ isoforms in lymphocyte biology can employ CAL-130 as a pharmacological probe. Its potent inhibition of both isoforms (IC50: 1.3 and 6.1 nM, respectively) [2] allows for simultaneous blockade, a feature not possible with isoform-selective inhibitors. This can be used in experiments measuring Akt phosphorylation or calcium flux in thymocytes to establish a baseline of dual inhibition .

In Vivo Pharmacodynamic and Pharmacokinetic Modeling of Dual PI3K Inhibitors

CAL-130 serves as a valuable reference compound for PK/PD studies. Its known pharmacokinetic profile in mice, achieving a sustained plasma concentration of 0.33 µM 8 hours after a 10 mg/kg oral dose [3], provides a clear benchmark for comparing the exposure and target engagement of novel dual PI3Kδ/γ inhibitors. This data can guide dosing regimens in future in vivo experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAL-130 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.